molecular formula C13H13NO3 B2550396 Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel- CAS No. 67487-95-0

Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-

Cat. No. B2550396
CAS RN: 67487-95-0
M. Wt: 231.251
InChI Key: YWDXJHCEEUYKQN-ZANVPECISA-N
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Description

The compound “Spiro[cyclopropane-1,3’-[3H]indole]-2-carboxylic acid,1’,2’-dihydro-2’-oxo-, ethyl ester, (1R,2R)-rel-” is a complex organic molecule with the molecular formula C13H13NO3 . It is characterized by a spiro[indole-3,2’-cyclopropane] core structure, which is a unique heterocyclic framework that spans pharmaceutical and natural alkaloids .


Synthesis Analysis

The synthesis of spiro[indole-3,2’-cyclopropane] derivatives has been a subject of major interest for organic researchers . A one-pot procedure has been reported, where 3-phenacylideneoxindoles were reacted with hydrazine and then in situ with lead(IV) acetate to prepare new diastereoisomers of spiro[indole-3,2’-cyclopropane] derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro[indole-3,2’-cyclopropane] core structure . The InChI string for this compound is InChI=1S/C13H13NO3/c1-2-17-11(15)9-7-13(9)8-5-3-4-6-10(8)14-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,16)/t9-,13-/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 231.25 g/mol, an XLogP3-AA value of 1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the promising antiproliferative properties of compounds containing the spiro[indole-3,2’-cyclopropane] framework , there may be potential for the development of new therapeutic agents.

properties

IUPAC Name

ethyl (1'R,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-11(15)9-7-13(9)8-5-3-4-6-10(8)14-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,16)/t9-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDXJHCEEUYKQN-ZANVPECISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@]12C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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